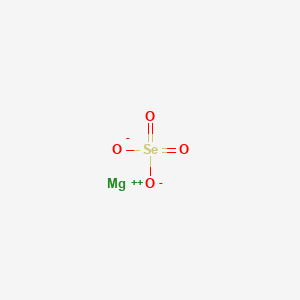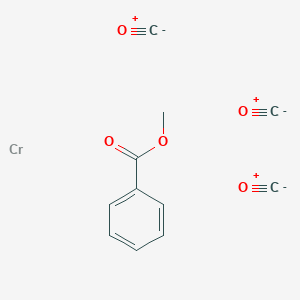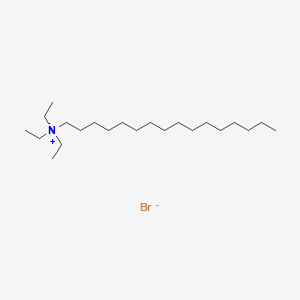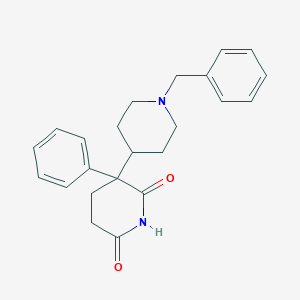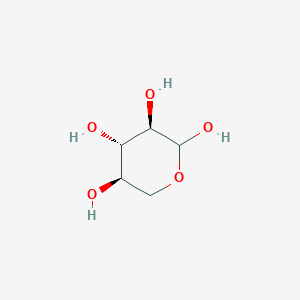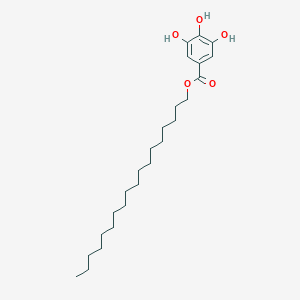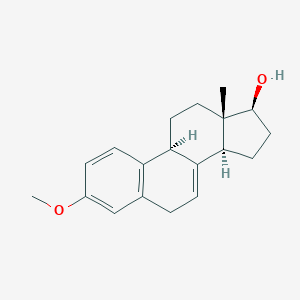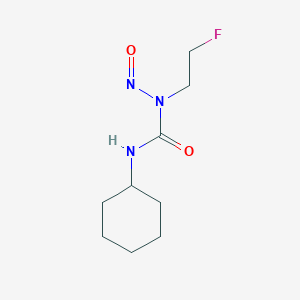
1-(2-Fluoroethyl)-3-cyclohexyl-1-nitrosourea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Fluoroethyl)-3-cyclohexyl-1-nitrosourea is a chemical compound with potential applications in various fields, including chemistry, biology, medicine, and industry. It is characterized by the presence of a cyclohexyl group, a fluoroethyl group, and a nitrosourea moiety. This compound is of interest due to its unique chemical structure and potential reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Fluoroethyl)-3-cyclohexyl-1-nitrosourea typically involves the reaction of cyclohexylamine with 2-fluoroethyl isocyanate, followed by nitrosation. The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile, and the reactions are carried out at temperatures ranging from 0°C to room temperature.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the final product. Safety measures are also crucial due to the potential hazards associated with the reagents and intermediates.
Analyse Des Réactions Chimiques
Types of Reactions
1-(2-Fluoroethyl)-3-cyclohexyl-1-nitrosourea can undergo various chemical reactions, including:
Oxidation: The nitrosourea moiety can be oxidized to form nitro derivatives.
Reduction: Reduction reactions can convert the nitrosourea group to amine derivatives.
Substitution: The fluoroethyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, typically in the presence of a base such as sodium hydroxide.
Major Products Formed
The major products formed from these reactions include nitro derivatives, amine derivatives, and substituted fluoroethyl compounds, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1-(2-Fluoroethyl)-3-cyclohexyl-1-nitrosourea has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and enzyme inhibition.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of cancer due to its nitrosourea moiety, which is known for its alkylating properties.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of 1-(2-Fluoroethyl)-3-cyclohexyl-1-nitrosourea involves the alkylation of DNA and proteins, leading to the disruption of cellular processes. The nitrosourea moiety is responsible for the alkylating activity, which can result in the formation of cross-links in DNA, ultimately leading to cell death. This mechanism is particularly relevant in the context of its potential use as an anticancer agent.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Cyclohexyl-3-(2-fluoroethyl)thiourea: Similar in structure but contains a thiourea group instead of a nitrosourea group.
Cyclohexylurea: Lacks the fluoroethyl and nitrosourea groups, making it less reactive.
N-Nitrosourea: Contains the nitrosourea moiety but lacks the cyclohexyl and fluoroethyl groups.
Uniqueness
1-(2-Fluoroethyl)-3-cyclohexyl-1-nitrosourea is unique due to the combination of the cyclohexyl, fluoroethyl, and nitrosourea groups. This unique structure imparts specific chemical reactivity and potential biological activity that distinguishes it from other similar compounds.
Propriétés
Numéro CAS |
13908-93-5 |
|---|---|
Formule moléculaire |
C9H16FN3O2 |
Poids moléculaire |
217.24 g/mol |
Nom IUPAC |
3-cyclohexyl-1-(2-fluoroethyl)-1-nitrosourea |
InChI |
InChI=1S/C9H16FN3O2/c10-6-7-13(12-15)9(14)11-8-4-2-1-3-5-8/h8H,1-7H2,(H,11,14) |
Clé InChI |
SIJUHDYJDHLNLY-UHFFFAOYSA-N |
SMILES |
C1CCC(CC1)NC(=O)N(CCF)N=O |
SMILES canonique |
C1CCC(CC1)NC(=O)N(CCF)N=O |
Key on ui other cas no. |
13908-93-5 |
Synonymes |
1-(2-fluoroethyl)-3-cyclohexyl-1-nitrosourea FCNU |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


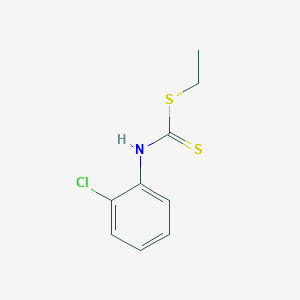
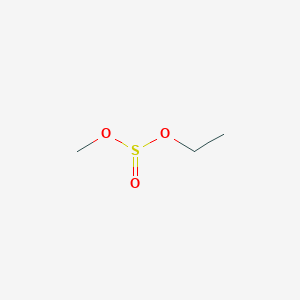
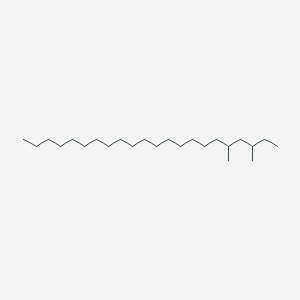
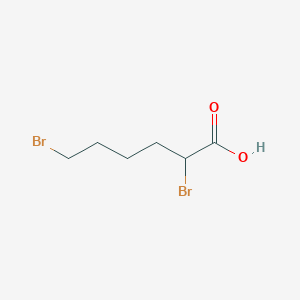
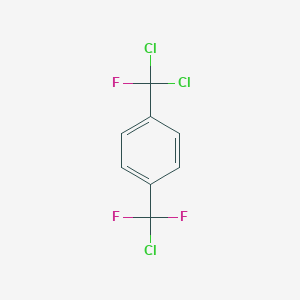
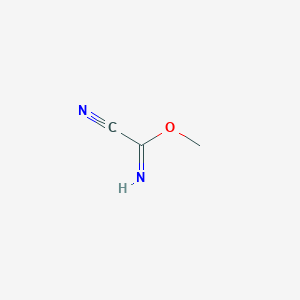
![4-[3-(4-carboxyphenyl)phenyl]benzoic acid](/img/structure/B76696.png)
